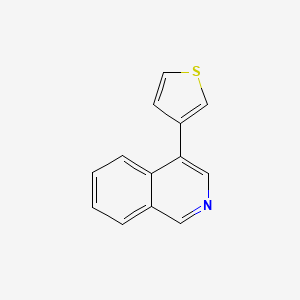

4-(3-Thienyl)isoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-3-ylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c1-2-4-12-10(3-1)7-14-8-13(12)11-5-6-15-9-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHUZGCWUGZUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Thienyl)isoquinoline (CAS 112370-12-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The confluence of heterocyclic scaffolds in medicinal chemistry often yields compounds with remarkable biological activities. 4-(3-Thienyl)isoquinoline, a molecule integrating the isoquinoline framework with a thiophene moiety, represents a compelling area of study. The isoquinoline core is a well-established pharmacophore present in numerous natural alkaloids and synthetic drugs, exhibiting a wide array of biological effects including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The addition of a thienyl group, a bioisostere for the phenyl ring, can modulate the compound's physicochemical properties and target interactions, potentially leading to novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-(3-Thienyl)isoquinoline, serving as a foundational resource for researchers in drug discovery and development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental conditions.

| Property | Value | Source |

| CAS Number | 112370-12-4 | Commercial Supplier Data |

| Molecular Formula | C₁₃H₉NS | Calculated |

| Molecular Weight | 211.28 g/mol | Calculated |

| Appearance | Off-White to Light Yellow Solid | Inferred from related compounds |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.[3] | Inferred from isoquinoline properties[3] |

Synthesis and Mechanistic Insights

The construction of the 4-(3-thienyl)isoquinoline scaffold can be efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction stands out as a robust and versatile method for forming the C-C bond between the isoquinoline core and the thienyl moiety. This reaction offers high functional group tolerance and generally proceeds with high yields.

A plausible and efficient synthetic route involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 4-haloisoquinoline (such as 4-bromoisoquinoline) with thiophene-3-boronic acid or its corresponding pinacol ester.

Conceptual Workflow for Suzuki-Miyaura Coupling:

Caption: Conceptual workflow for the synthesis of 4-(3-Thienyl)isoquinoline via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative procedure based on established methods for similar Suzuki-Miyaura cross-coupling reactions. Optimization of reaction conditions may be necessary to achieve the highest yields.

Materials:

-

4-Bromoisoquinoline

-

Thiophene-3-boronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoisoquinoline (1.0 eq.), thiophene-3-boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

-

Add Pd(PPh₃)₄ (0.05 eq.) to the flask.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(3-thienyl)isoquinoline.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.

-

Base: The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.

-

Solvent System: A mixture of an organic solvent like dioxane and water is commonly used to dissolve both the organic substrates and the inorganic base. Degassing the solvents removes dissolved oxygen.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a complex set of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the isoquinoline and thiophene rings will exhibit characteristic coupling patterns. The singlet for the proton at the C1 position of the isoquinoline ring is anticipated to be at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display 13 distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment within the aromatic systems.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 211.28. Fragmentation patterns may involve the loss of the thienyl group or cleavage of the isoquinoline ring system.

Potential Applications in Drug Discovery

The 4-(3-thienyl)isoquinoline scaffold holds significant promise for the development of novel therapeutic agents due to the established biological activities of both the isoquinoline and thiophene moieties.

Signaling Pathway Perturbation Potential:

Caption: Potential molecular targets and cellular outcomes of 4-(3-Thienyl)isoquinoline derivatives.

Isoquinoline derivatives have been extensively studied for their wide-ranging pharmacological activities.[3][4][5] These include:

-

Anticancer Activity: Many isoquinoline alkaloids and their synthetic analogs exhibit potent cytotoxic effects against various cancer cell lines.[2] Their mechanisms of action often involve the inhibition of key enzymes like topoisomerases or the disruption of microtubule dynamics, leading to apoptosis and cell cycle arrest.

-

Antimicrobial and Antiviral Activity: The isoquinoline scaffold is found in several natural products with antimicrobial and antiviral properties.[6]

-

Anti-inflammatory Effects: Certain isoquinoline derivatives have demonstrated anti-inflammatory activity, suggesting their potential in treating inflammatory disorders.[4]

The incorporation of the thienyl group can enhance these activities or introduce new pharmacological profiles. Thiophene-containing compounds are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects. Therefore, 4-(3-thienyl)isoquinoline and its derivatives represent a promising class of compounds for further investigation in various therapeutic areas.

Future Directions

The lack of extensive published data on 4-(3-thienyl)isoquinoline highlights a significant opportunity for further research. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: A detailed study reporting the optimized synthesis, purification, and comprehensive spectroscopic and physicochemical characterization of 4-(3-thienyl)isoquinoline is warranted.

-

Biological Screening: A broad-based biological screening of this compound against a panel of cancer cell lines, microbial strains, and viral assays would be a valuable first step in elucidating its therapeutic potential.

-

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives with substitutions on both the isoquinoline and thiophene rings would provide crucial insights into the structure-activity relationships and guide the design of more potent and selective compounds.

References

-

Awuah, E., & Capretta, A. (2010). A more practical and efficient route to C1- and C4-substituted isoquinolines involves the preparation and activation of isoquinolin-1(2H)-ones. Journal of Organic Chemistry, 75(16), 5627-5634. Available from: [Link]

-

FooDB. (2010). Showing Compound Isoquinoline (FDB012557). Available from: [Link]

- Google Patents. (n.d.). CN114573569A - Preparation method of isoquinoline compounds.

-

International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PubMed Central. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Available from: [Link]

-

ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available from: [Link]

-

ResearchGate. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Available from: [Link]

-

SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Available from: [Link]

-

Taylor & Francis Online. (n.d.). Isoquinoline alkaloids of Isopyrum thalictroides L.. Available from: [Link]

-

Ukrainian Bioorganic Journal. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Available from: [Link]

Sources

- 1. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Isoquinoline - Wikipedia [en.wikipedia.org]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. tsijournals.com [tsijournals.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Structural Analysis of 4-(Thienyl)isoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(thienyl)isoquinoline scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas, including oncology and neurodegenerative diseases. This guide provides a comprehensive technical overview of the structural analysis of these derivatives, intended for researchers and professionals in drug discovery and development. We will delve into the synthetic rationale, detailed spectroscopic and crystallographic characterization, computational modeling, and the critical structure-activity relationships (SAR) that drive the optimization of these compounds as potential therapeutic agents. This document is designed to serve as a practical, in-depth resource, bridging foundational principles with advanced analytical techniques.

Introduction: The Significance of the 4-(Thienyl)isoquinoline Core

Isoquinoline alkaloids and their synthetic analogs have a long and storied history in pharmacology, with many derivatives finding clinical use. The introduction of a thienyl moiety at the C4 position of the isoquinoline ring system creates a unique molecular architecture with distinct electronic and steric properties. The thiophene ring, a bioisostere of the phenyl group, offers modulated lipophilicity and metabolic stability, while also providing additional vectors for hydrogen bonding and other non-covalent interactions with biological targets.[1] This strategic combination has led to the emergence of 4-(thienyl)isoquinoline derivatives as potent inhibitors of various protein kinases and other key enzymes implicated in disease.[2] A thorough understanding of the structural nuances of this scaffold is therefore paramount for the rational design of novel and effective therapeutic agents.

Synthetic Strategies: Building the 4-(Thienyl)isoquinoline Framework

The construction of the 4-(thienyl)isoquinoline core predominantly relies on modern cross-coupling methodologies, with palladium-catalyzed reactions being the most robust and versatile. The general and most effective approach involves the synthesis of a 4-halo-isoquinoline precursor, followed by a Suzuki-Miyaura coupling with a suitable thiophene boronic acid or ester.

Synthesis of the 4-Bromoisoquinoline Precursor

A reliable method for the synthesis of 4-bromoisoquinoline is essential for subsequent cross-coupling reactions. One effective procedure involves the electrophilic bromination of isoquinoline.[3]

Experimental Protocol: Synthesis of 4-Bromoisoquinoline [3]

-

Reaction Setup: To a solution of isoquinoline (1.0 eq) in a suitable solvent such as acetonitrile, add a brominating agent like N-bromosuccinimide (NBS) or a combination of PdBr2/CuBr2/LiBr.

-

Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a suitable aqueous solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4-bromoisoquinoline.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is highly tolerant of a wide range of functional groups, making it ideal for the synthesis of complex molecules.[4][5] The reaction couples the 4-bromoisoquinoline with a thiophene boronic acid in the presence of a palladium catalyst and a base.[6][7]

Caption: General workflow for the synthesis of 4-(thienyl)isoquinoline via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoisoquinoline with Thiophene-2-boronic Acid [7][8]

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4-bromoisoquinoline (1.0 eq), thiophene-2-boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H2O in a 4:1 ratio).

-

Reaction Conditions: Heat the mixture to a temperature between 80-100 °C and stir for the required time (typically 12-24 hours), monitoring the reaction by TLC or LC-MS.[7]

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 4-(thienyl)isoquinoline derivative.

Spectroscopic Characterization

Thorough spectroscopic analysis is crucial for the unambiguous structural confirmation of the synthesized 4-(thienyl)isoquinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the primary tools for elucidating the molecular structure. Two-dimensional techniques such as COSY, HSQC, and HMBC are invaluable for definitive assignments.[7][9]

Predicted ¹H NMR Data for 4-(Thiophen-2-yl)isoquinoline:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (Isoquinoline) | ~9.2 | s | - |

| H-3 (Isoquinoline) | ~8.5 | s | - |

| H-5, H-8 (Isoquinoline) | ~8.0 - 8.2 | m | - |

| H-6, H-7 (Isoquinoline) | ~7.6 - 7.8 | m | - |

| H-5' (Thiophene) | ~7.5 | dd | J ≈ 5.0, 1.0 |

| H-3' (Thiophene) | ~7.3 | dd | J ≈ 3.6, 1.0 |

| H-4' (Thiophene) | ~7.1 | dd | J ≈ 5.0, 3.6 |

Predicted ¹³C NMR Data for 4-(Thiophen-2-yl)isoquinoline: [10]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Isoquinoline) | ~152 |

| C-3 (Isoquinoline) | ~143 |

| C-4 (Isoquinoline) | ~138 |

| C-4a, C-8a (Isoquinoline) | ~136, 128 |

| Aromatic CH (Isoquinoline) | ~127 - 130 |

| C-2' (Thiophene) | ~140 |

| Aromatic CH (Thiophene) | ~125 - 128 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and the overall vibrational modes of the molecule.[11][12]

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretching (isoquinoline and thiophene) |

| 1620 - 1580 | C=C and C=N stretching (isoquinoline ring) |

| 1550 - 1450 | Aromatic ring skeletal vibrations |

| ~1430 | C=C stretching (thiophene ring) |

| 850 - 700 | C-H out-of-plane bending (aromatic rings) |

| ~700 | C-S stretching (thiophene ring)[3] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[13][14] Aromatic systems like 4-(thienyl)isoquinoline are expected to show a prominent molecular ion peak (M⁺).[14]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The most abundant peak corresponding to the intact molecule.

-

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles.

-

Fragmentation of the Thiophene Ring: Cleavage of the thiophene ring can lead to the loss of fragments such as C₂H₂S or CHS.

-

Retro-Diels-Alder (for reduced derivatives): If the isoquinoline ring is partially saturated (e.g., tetrahydroisoquinoline), a retro-Diels-Alder fragmentation may be observed.

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.[15][16] While a specific crystal structure for the parent 4-(thienyl)isoquinoline may not be readily available in the public domain, analysis of related structures, such as 4-arylisoquinolines, reveals key structural features.[17]

Expected Structural Features:

-

Planarity: The isoquinoline and thiophene rings are expected to be largely planar.

-

Dihedral Angle: The dihedral angle between the planes of the isoquinoline and thiophene rings will be a key conformational parameter, influencing crystal packing and potentially biological activity.

-

Intermolecular Interactions: In the solid state, π-π stacking interactions between the aromatic rings are anticipated, along with potential C-H···π and C-H···N interactions.

Computational Modeling: A DFT Approach

Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and properties of 4-(thienyl)isoquinoline derivatives.[18] These calculations can provide insights that are complementary to experimental data and can guide the design of new analogs.

Caption: Conceptual diagram illustrating the structure-activity relationship (SAR) for 4-(thienyl)isoquinoline derivatives.

Key SAR Insights:

-

Role of the Thienyl Group: The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, and the aromatic ring itself can participate in π-stacking interactions with amino acid residues in the active site of a target protein.

-

Substitution on the Thiophene Ring: The position and nature of substituents on the thiophene ring can significantly impact binding affinity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the ring system and introduce new interaction points.

-

Substitution on the Isoquinoline Ring: Modifications to the isoquinoline core, such as the introduction of methoxy or hydroxyl groups, can influence solubility, metabolic stability, and provide additional hydrogen bonding opportunities. For example, in related quinazoline kinase inhibitors, the substitution pattern on the core aromatic system is crucial for potent EGFR inhibition. [19]* Conformational Rigidity vs. Flexibility: The dihedral angle between the isoquinoline and thienyl rings can influence the overall shape of the molecule and its fit within a binding pocket. Introducing substituents that restrict or favor certain conformations can be a key optimization strategy.

Conclusion

The 4-(thienyl)isoquinoline scaffold is a versatile and promising platform for the development of novel therapeutics. A comprehensive structural analysis, integrating advanced synthetic methods, detailed spectroscopic and crystallographic characterization, and insightful computational modeling, is essential for unlocking the full potential of this chemical class. This guide provides a foundational framework and practical protocols to aid researchers in the rational design and in-depth characterization of new 4-(thienyl)isoquinoline derivatives with enhanced biological activity and drug-like properties.

References

- Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings. (URL not available)

- Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (URL not available)

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. [Link]

-

Syntheses and properties of thienyl-substituted dithienophenazines. Beilstein Journals. [Link]

- The Infrared Absorption Spectra of Thiophene Deriv

-

Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. MDPI. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]

- A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (URL not available)

-

13C NMR Chemical Shift. Oregon State University. [Link]

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL not available)

- Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (URL not available)

- Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. (URL not available)

-

(PDF) Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups: Synthesis, Optical Properties and OFET Performance. ResearchGate. [Link]

- Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. (URL not available)

-

Video: Mass Spectrometry of Amines. JoVE. [Link]

-

Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups. I.R.I.S. [Link]

-

Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. National Institutes of Health. [Link]

-

How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

-

(PDF) Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline Derivatives. ResearchGate. [Link]

-

(PDF) Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. ResearchGate. [Link]

-

6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

-

Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. PubMed. [Link]

- X-Ray Diffraction Structural Studies of a Series of 4-Aryl-1-di- and 4-Aryl-1-trichloromethylisoquinolines and Their 1,2,4-Triazine Precursors. (URL not available)

-

Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. Organic Chemistry Portal. [Link]

- Table of Characteristic IR Absorptions. (URL not available)

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

DFT Calculation of the Electronic Properties of Cubic Ti 3 Sb Crystals with Adsorbed and/or Partially Substituted Nitrogen. MDPI. [Link]

-

Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. [Link]

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. National Institutes of Health. [Link]

-

x-ray crystallography & cocrystals of targets & ligands. YouTube. [Link]

- Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. (URL not available)

- 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and deriv

-

Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships. MDPI. [Link]

- Substituent effects and electron delocalization in five-membered N-heterocycles. (URL not available)

-

Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]

-

A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

-

Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]

-

Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. (URL not available)

- Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and.... (URL not available)

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. [Link]

-

22.6 EAS Reactions with Nitrogen Heterocycles | Organic Chemistry. YouTube. [Link]

- The Suzuki Reaction. (URL not available)

-

Organic chemistry. Wikipedia. [Link]://en.wikipedia.org/wiki/Organic_chemistry)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines [mdpi.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. rsc.org [rsc.org]

- 9. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jove.com [jove.com]

- 14. youtube.com [youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. BJOC - Syntheses and properties of thienyl-substituted dithienophenazines [beilstein-journals.org]

- 19. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of Thienyl-Isoquinoline Systems: A Theoretical and Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Thienyl-Isoquinoline Scaffolds

The fusion of thiophene and isoquinoline rings creates a class of heterocyclic compounds with significant potential across diverse scientific disciplines, most notably in medicinal chemistry and materials science. Isoquinoline and its derivatives are integral to numerous naturally occurring alkaloids and have demonstrated a wide array of biological activities, including antihypertensive, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] The incorporation of a thienyl moiety can further modulate the electronic and photophysical properties of the isoquinoline core, offering a versatile scaffold for the design of novel therapeutic agents and functional organic materials.[3] Thiophene derivatives themselves are recognized for their unique electronic characteristics, which can enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[3]

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate thienyl-isoquinoline systems. By leveraging the power of computational chemistry, researchers can gain profound insights into the structure-property relationships that govern the behavior of these molecules, thereby accelerating the discovery and development of new chemical entities. This guide is designed to be a practical resource, offering not only the theoretical underpinnings but also actionable, field-proven protocols for the computational study of these promising compounds.

I. Unveiling Electronic and Photophysical Properties: A Synergy of Theory and Experiment

The unique arrangement of atoms and electrons in thienyl-isoquinoline derivatives gives rise to their characteristic electronic and photophysical properties. Understanding these properties is paramount for their application in drug design, where molecular recognition and binding are key, and in materials science, where light absorption and emission are often the desired functions.

A. The Frontier Molecular Orbitals: HOMO and LUMO

At the heart of a molecule's electronic behavior are its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission properties, as well as its chemical reactivity and stability.[4] A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excited, absorbing light at longer wavelengths.

Computational methods, particularly Density Functional Theory (DFT), are exceptionally well-suited for calculating the energies and visualizing the spatial distribution of these orbitals. For instance, in a typical thienyl-isoquinoline system, the HOMO may be localized on the electron-rich thiophene ring, while the LUMO may be distributed across the isoquinoline core. This spatial separation of the FMOs is indicative of intramolecular charge transfer (ICT) upon electronic excitation, a phenomenon that is often responsible for the interesting photophysical properties of these molecules.

B. Absorption and Emission of Light: A Quantum Mechanical Perspective

When a molecule absorbs a photon of light with the appropriate energy, an electron is promoted from a lower energy orbital (typically the HOMO) to a higher energy orbital (typically the LUMO). This process is known as electronic absorption. The molecule is now in an excited state. It can return to its ground state through various relaxation pathways, one of which is the emission of a photon, a process known as fluorescence.

The wavelengths of maximum absorption (λabs) and emission (λem) are key experimental observables that can be predicted with remarkable accuracy using Time-Dependent Density Functional Theory (TD-DFT).[5][6] TD-DFT calculations can also provide the oscillator strength, a measure of the probability of a particular electronic transition occurring. Transitions with high oscillator strengths correspond to strong absorption bands in the experimental spectrum.[7]

C. Solvatochromism: The Influence of the Environment

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent it is dissolved in. This effect is particularly pronounced in molecules with a significant change in dipole moment upon excitation, such as donor-acceptor thienyl-isoquinoline systems.[2][8] In these molecules, the electron-donating thiophene moiety and the electron-accepting isoquinoline core create a permanent dipole moment that can be altered upon photoexcitation.

Computational models can simulate the effect of different solvents on the electronic properties of a molecule using various solvent models, such as the Polarizable Continuum Model (PCM). By performing calculations in solvents of varying dielectric constants, it is possible to predict and rationalize the observed solvatochromic shifts.

II. The Computational Chemist's Toolkit: Methodologies for Studying Thienyl-Isoquinoline Systems

The successful computational investigation of thienyl-isoquinoline systems relies on the judicious selection of theoretical methods and a well-defined workflow. This section provides a detailed, step-by-step guide to performing these calculations.

A. The Workhorse of Computational Chemistry: Density Functional Theory (DFT)

DFT has become the go-to method for a wide range of computational chemistry applications due to its excellent balance of accuracy and computational cost.[5][9] For the study of organic heterocycles like thienyl-isoquinolines, the B3LYP hybrid functional is a popular and reliable choice.[10] This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

The choice of basis set is also crucial. A basis set is a set of mathematical functions used to represent the electronic wavefunctions. For molecules of this size, Pople-style basis sets such as 6-31G(d,p) or 6-31+G(d,p) offer a good compromise between accuracy and computational expense. The inclusion of polarization functions (d,p) is important for describing the anisotropic electron distribution in these aromatic systems, while diffuse functions (+) are recommended for calculations involving excited states or anions.

B. A Step-by-Step Computational Protocol

The following protocol outlines a typical workflow for the theoretical and computational study of a thienyl-isoquinoline derivative.

Step 1: Molecular Geometry Optimization

The first step is to obtain the minimum energy structure of the molecule in its electronic ground state.

-

Build the initial molecular structure: Use a molecule builder/editor to construct the 3D structure of the thienyl-isoquinoline derivative of interest.

-

Perform a geometry optimization: Use a quantum chemistry software package (e.g., Gaussian, ORCA, etc.) to perform a geometry optimization at the DFT level. A typical level of theory would be B3LYP/6-31G(d,p).

-

Verify the optimized geometry: Perform a frequency calculation at the same level of theory to ensure that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Step 2: Calculation of Ground-State Electronic Properties

Once the optimized geometry is obtained, a wealth of information about the molecule's ground-state electronic properties can be extracted.

-

Analyze the Frontier Molecular Orbitals (FMOs): Visualize the HOMO and LUMO to understand the electron distribution and identify potential sites for electrophilic and nucleophilic attack. Calculate the HOMO-LUMO energy gap.

-

Calculate other electronic descriptors: Compute properties such as the dipole moment, ionization potential, and electron affinity.

Step 3: Simulating the UV-Vis Absorption Spectrum

TD-DFT is the method of choice for calculating the electronic absorption spectrum.

-

Perform a TD-DFT calculation: Using the optimized ground-state geometry, perform a TD-DFT calculation at the same level of theory (e.g., B3LYP/6-31G(d,p)). It is often beneficial to include a solvent model (e.g., PCM) to mimic experimental conditions.

-

Analyze the output: The output will provide a list of excited states, their excitation energies (which can be converted to wavelengths), and their corresponding oscillator strengths. The transitions with the highest oscillator strengths will correspond to the major peaks in the absorption spectrum.

Step 4: Simulating the Fluorescence Spectrum

To simulate fluorescence, the geometry of the first excited state must be optimized.

-

Optimize the first excited state geometry: Perform a geometry optimization for the first singlet excited state (S1) using TD-DFT.

-

Perform a frequency calculation on the S1 geometry: Verify that the optimized S1 geometry is a true minimum.

-

Calculate the emission energy: Perform a single-point TD-DFT calculation at the optimized S1 geometry to determine the energy of the transition from S1 back to the ground state (S0). This energy corresponds to the fluorescence emission.

Visualizing the Computational Workflow

The following diagram illustrates the key steps in the computational protocol for studying the photophysical properties of thienyl-isoquinoline systems.

Caption: The HOMO to LUMO transition in a donor-acceptor thienyl-isoquinoline system upon light absorption.

IV. Applications in Drug Discovery and Materials Science

The insights gained from theoretical and computational studies of thienyl-isoquinoline systems have direct implications for their practical applications.

A. Rational Drug Design

In drug discovery, understanding the three-dimensional structure and electronic properties of a molecule is crucial for predicting its binding affinity to a biological target. Computational docking studies, which simulate the interaction of a small molecule with a protein binding site, can be used to screen virtual libraries of thienyl-isoquinoline derivatives and identify promising candidates for further experimental investigation. The calculated electronic properties, such as the electrostatic potential, can provide valuable information about the non-covalent interactions that govern molecular recognition.

B. Development of Novel Organic Materials

The tunable photophysical properties of thienyl-isoquinolines make them attractive candidates for a variety of applications in materials science, including:

-

Organic Light-Emitting Diodes (OLEDs): By designing molecules with high fluorescence quantum yields and specific emission colors, it is possible to create efficient and vibrant OLED displays.

-

Fluorescent Sensors: The sensitivity of the emission properties of some thienyl-isoquinolines to their local environment can be exploited to develop fluorescent sensors for detecting ions, pH changes, or other analytes.

-

Organic Photovoltaics (OPVs): Thienyl-isoquinoline derivatives with strong absorption in the solar spectrum can be used as donor or acceptor materials in organic solar cells.

V. Conclusion and Future Outlook

Theoretical and computational studies provide an indispensable toolkit for researchers working with thienyl-isoquinoline systems. By combining the predictive power of DFT and TD-DFT with experimental validation, it is possible to gain a deep understanding of the structure-property relationships that govern the behavior of these versatile molecules. This knowledge-driven approach is accelerating the design and discovery of new thienyl-isoquinoline derivatives with tailored properties for a wide range of applications, from next-generation pharmaceuticals to advanced organic materials. As computational methods continue to improve in accuracy and efficiency, their role in the exploration of novel chemical space will only become more prominent.

References

-

Bakhite, E. A., et al. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega, 6(12), 8352–8363. [Link]

-

Domínguez, M., et al. (2013). Theoretical study of the solvatochromism of a donor-acceptor bithiophene. Journal of Molecular Modeling, 19(2), 689–696. [Link]

-

Jacquemin, D., et al. (2012). The Calculations of Excited-State Properties with Time-Dependent Density Functional Theory. Chemical Society Reviews, 41(16), 5340–5355. [Link]

-

Kaur, H., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(23), 7249. [Link]

-

Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673–683. [Link]

-

Ponce, M. B., et al. (2022). Synthesis and Properties of Thieno[3,2-f]isoquinolines and Benzothieno[3,2-f]isoquinolines. European Journal of Organic Chemistry, 2022(8), e202101306. [Link]

-

Senthilkumar, K., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(30), 21089-21101. [Link]

-

Barroso-Flores, J. (2021). Geometry Optimizations for Excited States. Dr. Joaquin Barroso's Blog. [Link]

-

Gierschner, J., et al. (2007). Solid-State Optical Properties of Conjugated Materials: The Case of Oligothiophenes. Advanced Materials, 19(22), 3927–3948. [Link]

-

Head-Gordon, M. (2023). 2023 VWSCC: Session 06 — Molecular Properties and Spectra Using DFT and TDDFT. YouTube. [Link]

- Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH.

-

Laurent, A. D., & Jacquemin, D. (2013). TD-DFT benchmarks: A review. International Journal of Quantum Chemistry, 113(17), 2019–2039. [Link]

-

Lazar, C., et al. (2017). Synthesis and photophysical studies of solvatochromic compounds containing fluorene-quinoxaline donor-acceptor chromophores. Morressier. [Link]

-

Loos, P.-F., et al. (2018). A Mountaineering Strategy to Excited States: Highly-Accurate Reference Energies and Benchmarks. The Journal of Chemical Theory and Computation, 14(8), 4360–4379. [Link]

-

Mohamed, S. K., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-18. [Link]

-

Peach, M. J., et al. (2008). Excitation energies in density functional theory: an evaluation and a diagnostic test. Journal of chemical physics, 128(4), 044118. [Link]

-

Su, Y.-C., et al. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. International Journal of Innovative Research in Science, Engineering and Technology, 3(8), 15414-15421. [Link]

-

Zhang, Y., & Yang, W. (1998). A challenge for density functionals. The Journal of chemical physics, 109(7), 2604-2608. [Link]

-

Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]

-

Zhekova, H., et al. (2014). Qualitatively Incorrect Features in the TDDFT Spectrum of Thiophene-Based Compounds. The Journal of Physical Chemistry Letters, 5(24), 4364–4369. [Link]

-

da Silva, J. B., et al. (2012). Theoretical study of the solvatochromism of a donor-acceptor bithiophene. Journal of Molecular Modeling, 19(2), 689–696. [Link]

-

Grimme, S., et al. (2012). Why the standard B3LYP/6-31G* model chemistry should not be used in DFT calculations of molecular thermochemistry: understanding and correcting the problem. Physical Chemistry Chemical Physics, 14(48), 16423–16432. [Link]

-

Jacquemin, D., & Adamo, C. (2011). TD-DFT performance for the visible absorption spectra of organic dyes: conventional versus long-range hybrids. Journal of chemical theory and computation, 7(2), 369-376. [Link]

-

Marian, C. M. (2012). Spin–orbit coupling in molecules. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(2), 187-203. [Link]

-

Neese, F. (2012). The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 73-78. [Link]

-

Preat, J., et al. (2009). A TD-DFT-based protocol for the computation of the λmax of organic dyes. The Journal of chemical physics, 130(11), 114303. [Link]

-

Send, R., & Furche, F. (2010). First-order molecular properties from time-dependent density functional theory with and without the Tamm-Dancoff approximation. The Journal of chemical physics, 132(4), 044107. [Link]

-

Tozer, D. J., & Peach, M. J. (2014). TD-DFT: successes and challenges. Molecular Physics, 112(5-6), 775-784. [Link]

-

Van Caillie, C., & Amos, R. D. (1999). Geometric derivatives of density functional theory excitation energies using the Z-vector method. Chemical physics letters, 308(3-4), 249-255. [Link]

-

Wong, B. M., & Hsieh, T. H. (2011). Optoelectronic and transport properties of donor-acceptor copolymers from first-principles. The Journal of chemical physics, 134(2), 024902. [Link]

-

Zhang, G., & Musgrave, C. B. (2007). Comparison of DFT methods for molecular electronics: a brief review. The journal of physical chemistry A, 111(8), 1554-1561. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and photophysical studies of solvatochromic compounds containing fluorene-quinoxaline donor-acceptor chromophores [morressier.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. joaquinbarroso.com [joaquinbarroso.com]

Methodological & Application

application of 4-(3-thienyl)isoquinoline in cancer cell line studies

An Application and Protocol Guide for the Investigation of 4-(3-thienyl)isoquinoline in Cancer Cell Line Studies

For: Researchers, scientists, and drug development professionals.

Executive Summary

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds with demonstrated anticancer properties.[1][2] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways like PI3K/Akt/mTOR.[1][3] This guide introduces 4-(3-thienyl)isoquinoline , a novel derivative that combines the potent isoquinoline core with a thienyl moiety. While this specific molecule is novel for oncological investigation, its structural elements suggest a strong potential for anticancer activity.

This document serves as a comprehensive technical guide for researchers initiating studies on 4-(3-thienyl)isoquinoline. It provides the foundational logic, detailed experimental protocols, and data interpretation frameworks necessary to systematically evaluate its efficacy and elucidate its mechanism of action in cancer cell lines. We will proceed from the initial assessment of cytotoxicity to the specific investigation of apoptosis induction, providing field-proven insights to ensure robust and reproducible results.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Rationale: A significant number of isoquinoline-based anticancer agents function by modulating key survival and proliferation pathways.[1][3] The Phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its deregulation is a hallmark of many cancers.[4] Thieno[3,2-d]pyrimidine derivatives, which share the thienyl heterocyclic system, have been identified as potent inhibitors of PI3K.[4] Therefore, it is a primary hypothesis that 4-(3-thienyl)isoquinoline may exert its anticancer effects by inhibiting one or more kinases within this critical pathway, leading to the downstream suppression of survival signals and induction of apoptosis.

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

-

Cancer cell lines of interest (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

-

Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS, 1% Pen/Strep)

-

96-well flat-bottom cell culture plates

-

4-(3-thienyl)isoquinoline (stock solution in DMSO, e.g., 10 mM)

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and collect cells from a sub-confluent culture flask. Perform a viable cell count using a hemocytometer and Trypan Blue.

-

Dilute the cell suspension in a complete medium to a final concentration of 5 x 10⁴ cells/mL (this may require optimization depending on the cell line's doubling time). [5] * Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Leave perimeter wells filled with sterile PBS to minimize evaporation (edge effect).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. [6]

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of the 4-(3-thienyl)isoquinoline stock solution in a complete medium. A common starting range is 0.01 µM to 100 µM.

-

Causality: A wide concentration range is crucial for novel compounds to capture the full dose-response curve and accurately determine the IC50.

-

Also, prepare a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%).

-

Carefully remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations (or vehicle control) to the appropriate wells. Each concentration should be tested in triplicate.

-

Incubate the plate for 72 hours. [7]

-

-

MTT Addition and Incubation:

-

After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT reagent to each well. [8] * Incubate the plate for an additional 2-4 hours at 37°C. Visually inspect the wells for the formation of purple formazan precipitate.

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the crystals. [7] * Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_Treated / OD_Vehicle_Control) * 100

-

Plot the % Viability against the log-transformed drug concentration.

-

Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

-

Data Presentation: Sample IC50 Table

| Cell Line | Cancer Type | IC50 (µM) of 4-(3-thienyl)isoquinoline |

| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |

| A549 | Lung Carcinoma | [Experimental Value] |

| HCT116 | Colorectal Carcinoma | [Experimental Value] |

| PANC-1 | Pancreatic Carcinoma | [Experimental Value] |

| PC-3 | Prostate Adenocarcinoma | [Experimental Value] |

Application Note II: Investigation of Apoptosis Induction

Objective: To determine if the cytotoxic activity of 4-(3-thienyl)isoquinoline is mediated by the induction of programmed cell death (apoptosis).

Core Principle: A key characteristic of effective anticancer agents is the ability to induce apoptosis. [9]This process is executed by a family of proteases called caspases. [10]The activation of executioner caspases, like Caspase-3, leads to the cleavage of specific cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. [11]Western blotting is the gold-standard technique to detect the cleavage (and thus activation) of these proteins.

Experimental Workflow: Western Blot for Apoptosis Markers

Caption: Standard workflow for detecting apoptotic markers via Western Blot.

Detailed Protocol: Western Blot Analysis

Materials:

-

Selected cancer cell line (e.g., one that showed high sensitivity in the MTT assay)

-

6-well plates

-

4-(3-thienyl)isoquinoline

-

RIPA lysis buffer with protease/phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-Cleaved Caspase-3, rabbit anti-Cleaved PARP, mouse anti-β-Actin)

-

Secondary antibodies (e.g., anti-rabbit HRP, anti-mouse HRP)

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells for a specified time (e.g., 24 or 48 hours) with 4-(3-thienyl)isoquinoline at concentrations corresponding to the IC50 and 2x IC50 value determined previously. Include a vehicle control (DMSO) and a positive control (e.g., 1 µM staurosporine for 4 hours).

-

Trustworthiness: The positive control is essential to validate that the antibody and detection system are working correctly. [12] * After treatment, wash cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize all samples to the same concentration (e.g., 2 µg/µL) with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. [10] * Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-Cleaved Caspase-3, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane 3 times for 5 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (diluted 1:2000 in 5% milk/TBST) for 1 hour at room temperature.

-

Wash the membrane again 3 times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Interpretation: An increase in the signal for the cleaved forms of Caspase-3 (approx. 17/19 kDa) and PARP (approx. 89 kDa) in the drug-treated lanes compared to the vehicle control indicates the induction of apoptosis. [11][13] * Probe the same membrane for a loading control (e.g., β-Actin) to ensure equal protein loading across all lanes.

-

References

-

Kloska, A., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(23), 8539. Available at: [Link]

-

Kim, E., et al. (2020). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 21(20), 7549. Available at: [Link]

-

Mello, A. L., & Zancan, P. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design, 99(6), 944-956. Available at: [Link]

-

Singla, R. K., et al. (2010). Synthesis and anticancer activity of some novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones. Orbital: The Electronic Journal of Chemistry, 2(2), 169-176. Available at: [Link]

-

Liu, L. F., et al. (2004). 11H-Isoquino[4,3-c]cinnolin-12-ones; novel anticancer agents with potent topoisomerase I-targeting activity and cytotoxicity. Bioorganic & Medicinal Chemistry, 12(4), 819-826. Available at: [Link]

-

Babu, D., et al. (2020). In vitro assays and techniques utilized in anticancer drug discovery. Biomedicine & Pharmacotherapy, 128, 110338. Available at: [Link]

-

Yang, X., et al. (2015). A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. PLoS ONE, 10(8), e0136649. Available at: [Link]

-

Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. Available at: [Link]

-

Kapałczyńska, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology, 11, 219. Available at: [Link]

-

Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]

-

Mello, A. L., & Zancan, P. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. ResearchGate. Available at: [Link]

-

Weisenthal, L. M., & Lippman, M. E. (1985). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Cancer Treatment Reports, 69(6), 615-632. Available at: [Link]

-

Sharma, A., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

-

Marae, I. S., et al. (2023). Thieno[2,3‐c]isoquinolines: A novel chemotype of antiproliferative agents inducing cellular apoptosis while targeting the G2/M phase and Tubulin. Archiv der Pharmazie, 356(5), e2200547. Available at: [Link]

-

Philchenkov, A., et al. (2009). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 559, 143-155. Available at: [Link]

-

Mahmood, M. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]

-

Wilson, B. S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17726–17737. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

-

Mathew, G., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 26(16), 4991. Available at: [Link]

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atcc.org [atcc.org]

- 7. MTT (Assay protocol [protocols.io]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apoptosis western blot guide | Abcam [abcam.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. blog.cellsignal.com [blog.cellsignal.com]

- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Evaluating 4-(3-thienyl)isoquinoline Derivatives as Potential Kinase Inhibitors

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for various malignancies.[2] These inhibitors typically target the highly conserved ATP-binding pocket of the kinase domain.[3]

The isoquinoline framework is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[4][5] Its rigid structure and synthetic tractability make it an ideal starting point for developing novel therapeutic agents.[5] This guide focuses on a specific, promising subclass: 4-(3-thienyl)isoquinoline derivatives. The incorporation of the thienyl group at the 4-position offers unique steric and electronic properties, creating opportunities for novel interactions within the kinase active site and potentially leading to inhibitors with improved potency and selectivity.

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines the rationale, experimental protocols, and data analysis workflows for the synthesis, biochemical screening, and cellular evaluation of 4-(3-thienyl)isoquinoline derivatives as kinase inhibitors.

Section 1: Synthesis and Characterization of the 4-(3-thienyl)isoquinoline Scaffold

The synthetic route to these derivatives is critical for generating a library of compounds for screening. While numerous methods exist for isoquinoline synthesis, such as the Bischler–Napieralski or Pictet-Spengler reactions, modern cross-coupling strategies are often employed for functionalizing the core.[6][7] A common approach involves the synthesis of a 4-halo-isoquinoline intermediate, followed by a palladium-catalyzed cross-coupling reaction to introduce the thienyl moiety.

Protocol 1.1: Suzuki-Miyaura Cross-Coupling for Synthesis of 4-(3-thienyl)isoquinoline

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.

Causality Statement: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids, allowing for the rapid generation of diverse analogs.

Materials:

-

4-Bromo-isoquinoline (starting material)

-

Thiophene-3-boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, DME, Toluene/Water mixture)

-

Anhydrous, deoxygenated reaction vessel

-

Standard purification supplies (Silica gel, solvents for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-isoquinoline (1.0 eq), thiophene-3-boronic acid (1.2 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous, degassed solvent. Follow this with the addition of the palladium catalyst (0.05-0.10 eq).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-(3-thienyl)isoquinoline derivative.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 2: The Drug Discovery Workflow: From Synthesis to Lead

A systematic approach is essential to identify and characterize promising kinase inhibitors from a newly synthesized library of compounds. The workflow progresses from broad initial screens to more detailed cellular and mechanistic studies.

Caption: High-level workflow for kinase inhibitor discovery.

Section 3: In Vitro Biochemical Assays for Kinase Inhibition

The first critical step in evaluating a new compound is to determine its ability to inhibit the enzymatic activity of a target kinase in a cell-free system. A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[8][9] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, broad applicability, and non-radioactive format.[10]

The principle of the ADP-Glo™ assay is to quantify the amount of ADP produced during the kinase reaction. After the reaction, remaining ATP is depleted, and the ADP is then converted back into ATP, which is used by luciferase to generate a light signal directly proportional to kinase activity.[10]

Protocol 3.1: ADP-Glo™ Kinase Assay for IC₅₀ Determination

Causality Statement: This protocol is designed to generate a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀), a key metric of inhibitor potency. Using an ATP concentration near the Michaelis constant (Km) of the kinase provides a standardized condition for comparing the potency of different inhibitors.[11]

Materials:

-

Recombinant Kinase of interest (e.g., VEGFR2, EGFR)

-

Kinase-specific substrate peptide

-

4-(3-thienyl)isoquinoline test compounds, serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Reaction Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

-

ATP solution at 2x the desired final concentration

-

White, opaque 384-well assay plates

-

Multichannel pipettes and a luminescence-capable plate reader

Step-by-Step Methodology:

-

Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM. Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Kinase Reaction - Part 1: Prepare a 2x Kinase/Substrate mix in Kinase Reaction Buffer. Add 5 µL of this mix to each well.

-

Kinase Reaction - Part 2: To initiate the reaction, add 5 µL of 2x ATP solution to each well. The final reaction volume is 10 µL.

-

Incubation: Shake the plate gently for 30 seconds and incubate at room temperature for 60 minutes. The optimal incubation time may vary depending on the kinase's activity.

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion & Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

-

Normalize the data using the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

| Parameter | Example Value | Rationale |

| Final Compound Conc. | 0.001 - 100 µM | Covers a wide range to accurately define the dose-response curve. |

| Final Kinase Conc. | 1 - 5 nM | Should be in the linear range of the assay; low enough to maximize sensitivity. |

| Final Substrate Conc. | 0.2 µg/µL | Typically used at or above its Km for the kinase. |

| Final ATP Conc. | 10 µM (or Km) | Crucial for comparing IC₅₀ values; physiological ATP is ~1-10 mM.[11] |

| Final DMSO Conc. | < 1% | High concentrations of DMSO can inhibit kinase activity. |

Section 4: Cellular Assays to Assess Biological Function

While in vitro assays are essential for determining direct enzymatic inhibition, cellular assays are required to understand a compound's effect in a biological context. These assays assess properties like cell permeability, target engagement, and impact on downstream signaling pathways.

A common target pathway for kinase inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is critical for tumor angiogenesis.[12]

Caption: Simplified VEGFR2 signaling pathway and point of inhibition.

Protocol 4.1: Western Blot for Phospho-ERK Inhibition

Causality Statement: This protocol assesses whether the test compound can inhibit the phosphorylation of a downstream effector in the target pathway (e.g., ERK in the VEGFR pathway). A reduction in the phosphorylated protein, without a change in the total protein level, provides strong evidence of on-target activity within the cell.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVEC) or another relevant cell line (e.g., SKBR3 for HER2[13])

-

Cell culture media and supplements

-

Recombinant human VEGF

-

Test compounds

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Standard Western Blotting equipment

Step-by-Step Methodology:

-

Cell Culture: Plate cells and allow them to adhere overnight. The next day, serum-starve the cells for 4-6 hours to reduce basal signaling.

-

Compound Treatment: Pre-treat the cells with various concentrations of the 4-(3-thienyl)isoquinoline derivative (or DMSO vehicle control) for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10 minutes to activate the VEGFR pathway. A non-stimulated control should be included.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

-

Incubate with the primary antibody against phospho-ERK (p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again, then apply the ECL substrate.

-

-

Imaging: Acquire the chemiluminescent signal using a digital imager.

-

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK (t-ERK).

-

Analysis: Quantify the band intensities. A dose-dependent decrease in the p-ERK/t-ERK ratio indicates effective inhibition of the signaling pathway.

Conclusion

The 4-(3-thienyl)isoquinoline scaffold represents a promising starting point for the development of novel kinase inhibitors. By following a systematic workflow encompassing rational synthesis, robust in vitro biochemical screening, and validation in relevant cellular models, researchers can effectively identify and characterize potent and selective lead compounds. The protocols and insights provided in this guide offer a solid framework for advancing these derivatives in the drug discovery pipeline, with the ultimate goal of developing next-generation targeted therapies.

References

-

Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

-

Kollmann, K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tyrosine Kinase Inhibitors. StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Georg Thieme Verlag. (n.d.). Product Class 5: Isoquinolines. Science of Synthesis. Retrieved from [Link]

-

Wiley Online Library. (2015). Isoquinolines. Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Retrieved from [Link]

-

Hu, Y., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH. Retrieved from [Link]

-

Dayal, N., et al. (2021). 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myelloid Leukemia Cells In Vivo. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Retrieved from [Link]

-

Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

-

ACS Publications. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Retrieved from [Link]

-